molecular formula C13H14N4O4 B2714099 ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate CAS No. 52262-79-0

ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate

Cat. No.: B2714099
CAS No.: 52262-79-0
M. Wt: 290.27 g/mol
InChI Key: FXHSFULFXBFMJI-UHFFFAOYSA-N
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Description

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the molecular formula C13H14N4O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a hydrazinylidene carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate typically involves the reaction of ethyl cyanoacetate with 3-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and hydrazinylidene carbonyl group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and hydrazinylidene carbonyl group contribute to its versatility in various reactions and applications .

Properties

CAS No.

52262-79-0

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl N-[2-cyano-2-[(3-methoxyphenyl)hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)

InChI Key

FXHSFULFXBFMJI-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N

solubility

not available

Origin of Product

United States

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